molecular formula C7H14ClNO2 B13130192 Methyl1-amino-2,2-dimethylcyclopropane-1-carboxylatehydrochloride

Methyl1-amino-2,2-dimethylcyclopropane-1-carboxylatehydrochloride

Cat. No.: B13130192
M. Wt: 179.64 g/mol
InChI Key: MOCAAHIPTWNGBA-UHFFFAOYSA-N
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Description

Methyl1-amino-2,2-dimethylcyclopropane-1-carboxylatehydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl1-amino-2,2-dimethylcyclopropane-1-carboxylatehydrochloride typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with methylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl1-amino-2,2-dimethylcyclopropane-1-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Methyl1-amino-2,2-dimethylcyclopropane-1-carboxylatehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl1-amino-2,2-dimethylcyclopropane-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane derivatives and amino acid esters. Examples include:

  • 2-Amino-2-methyl-1-propanol
  • 1-(Dimethylamino)-2-propanol

Uniqueness

Methyl1-amino-2,2-dimethylcyclopropane-1-carboxylatehydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclopropane ring and amino group make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

methyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-6(2)4-7(6,8)5(9)10-3;/h4,8H2,1-3H3;1H

InChI Key

MOCAAHIPTWNGBA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(C(=O)OC)N)C.Cl

Origin of Product

United States

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